

Application Notes and Protocols: Synthesis of N-(2-tert-butylphenyl)anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-tert-Butylaniline

Cat. No.: B1265841

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of N-aryl anthranilic acids is of significant interest in medicinal chemistry and drug development, as these scaffolds are present in a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The reaction between **2-tert-butylaniline** and 2-chlorobenzoic acids represents a key transformation for accessing sterically hindered N-aryl anthranilic acid derivatives. This document provides detailed protocols for the copper-catalyzed cross-coupling reaction, a method that has proven effective for the amination of 2-chlorobenzoic acids, even with challenging substrates like the bulky **2-tert-butylaniline**.^{[1][2]} This approach, a variation of the Ullmann condensation, offers a chemo- and regioselective route to the desired products without the need for protecting the carboxylic acid functionality.^{[2][3]}

Reaction Scheme

The primary reaction discussed is the copper-catalyzed N-arylation of 2-chlorobenzoic acid with **2-tert-butylaniline** to yield N-(2-tert-butylphenyl)anthranilic acid.

General Reaction:

Quantitative Data Summary

The following table summarizes the reported yield for the synthesis of N-(2-tert-butylphenyl)anthranilic acid via a copper-catalyzed amination protocol.

Entry	Aniline Derivative	Benzoic Acid Derivative	Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	2-tert-Butylaniline	2-Chlorobenzoic acid	Cu/Cu ₂ O	K ₂ CO ₃	2-Ethoxyethanol	130	24	86	[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-(2-tert-butylphenyl)anthranilic acid based on established literature procedures.[2]

Materials and Reagents:

- **2-tert-Butylaniline** (C₁₀H₁₅N, MW: 149.23 g/mol) [4]
- 2-Chlorobenzoic acid (C₇H₅ClO₂, MW: 156.57 g/mol)
- Copper(I) oxide (Cu₂O)
- Copper powder (Cu)
- Potassium carbonate (K₂CO₃), anhydrous
- 2-Ethoxyethanol
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating plate
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure: Synthesis of N-(2-tert-butylphenyl)anthranilic acid

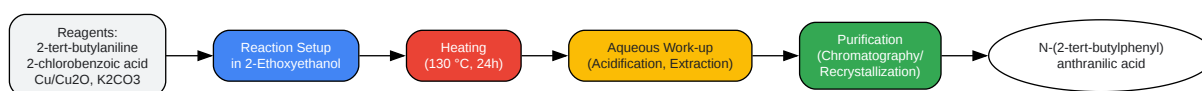
- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 mmol, 156.6 mg).
- Add **2-tert-butylaniline** (1.05 mmol, 164.4 mg, 1.05 equiv.).
- Add potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv.).
- Add copper powder (9 mol%) and copper(I) oxide (4 mol%).
- Add 2-ethoxyethanol (3 mL).
- Reaction Execution: Stir the reaction mixture at 130 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After 24 hours, cool the reaction mixture to room temperature.
- Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2-tert-butylphenyl)anthranilic acid.

Alternative Method: Buchwald-Hartwig Amination

While the copper-catalyzed Ullmann condensation is a well-established method for this transformation, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[5][6] This reaction typically utilizes a palladium catalyst with specialized phosphine or carbene ligands and a base.[7] It has gained wide use due to its broad substrate scope and often milder reaction conditions compared to traditional copper-mediated reactions.[6] Researchers may consider exploring this methodology, particularly when optimizing reaction conditions or dealing with sensitive functional groups.

Visualizations

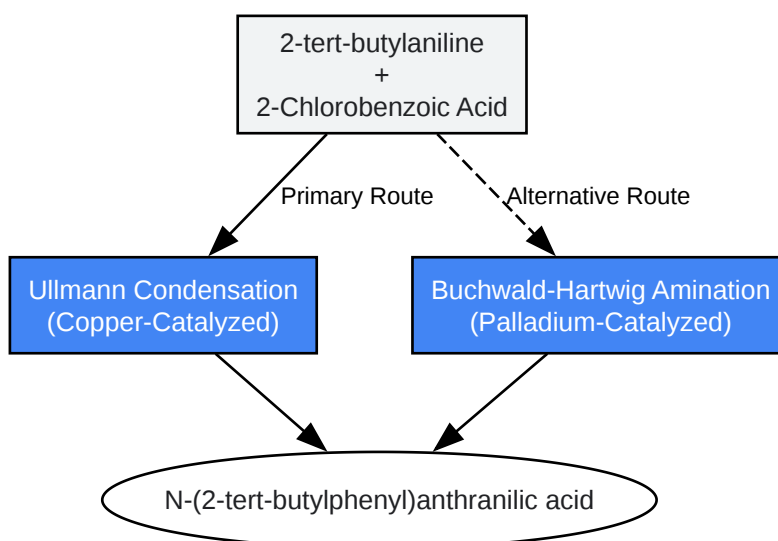
Experimental Workflow



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Caption: General workflow for the synthesis of N-(2-tert-butylphenyl)anthranilic acid.

Reaction Relationship Diagram



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Caption: Synthetic routes to N-(2-tert-butylphenyl)anthranilic acid.

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